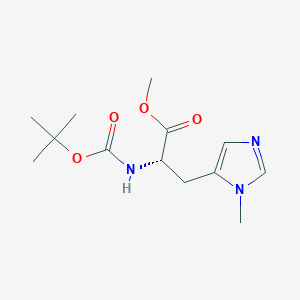

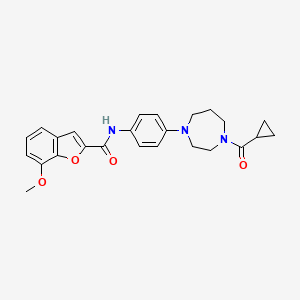

Methyl (S)-2-(Boc-amino)-3-(1-methyl-5-imidazolyl)propanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

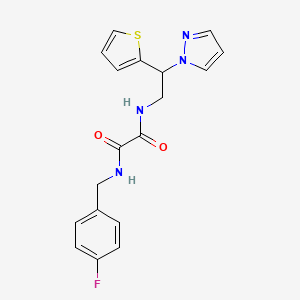

Methyl (S)-2-(Boc-amino)-3-(1-methyl-5-imidazolyl)propanoate, also known as Boc-Im-OH, is an organic compound commonly used in scientific research. It is a versatile building block used to synthesize a variety of compounds such as peptides, peptidomimetics, peptidomimetic analogues, and other small molecules. Boc-Im-OH has been widely studied and is used in a variety of laboratory experiments, including those in the field of medicinal chemistry.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Methyl (S)-2-(Boc-amino)-3-(1-methyl-5-imidazolyl)propanoate is involved in the synthesis of novel chiral N-heterocyclic carbene (NHC) precursors, contributing to the development of a new generation of chiral NHCs. The synthesis includes obtaining crystallographic data for chiral NiII complexes and Boc-protected amino acid containing imidazolium moiety, highlighting its role in complex molecular structures Belokon’ et al., 2008.

Catalytic Applications

It serves as a precursor for synthesizing primary amines derived from essential α-amino acids and benzo[d]imidazole. This process involves activation of the Boc-amino acid carboxylic acid, leading to new primary amines that were applied as organocatalysts in asymmetric versions of aldol reactions, showcasing its utility in catalysis and synthesis of optically active compounds Mohite et al., 2014.

Chemical Transformations

The compound is used in the preparation of optically active 1H-imidazole 3-oxides, demonstrating its versatility in chemical transformations. These N-oxides can further undergo sulfur-transfer reactions to yield corresponding 2,3-dihydro-1H-imidazole-2-thione derivatives, indicating its potential in creating a variety of chemically significant structures Jasiński et al., 2008.

Medicinal Chemistry

In medicinal chemistry, it is utilized in the synthesis of analogues of neuroexcitants, such as 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid (ATPA), showcasing its application in drug discovery and development of compounds with potential neuroexcitatory activity Pajouhesh et al., 2000.

Fluorescence Studies

It is also integral in synthesizing compounds like (2S)-[3-(anthracen-9-yl)-4,5-dihydroisoxazol-5-yl]methyl 2-[(tert-butoxycarbonyl)amino]propanoate, which are studied for their structure and fluorescence properties, indicating its role in the development of fluorescent markers and probes Memeo et al., 2014.

Propiedades

IUPAC Name |

methyl (2S)-3-(3-methylimidazol-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3O4/c1-13(2,3)20-12(18)15-10(11(17)19-5)6-9-7-14-8-16(9)4/h7-8,10H,6H2,1-5H3,(H,15,18)/t10-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEWJAQUOHBEHGW-JTQLQIEISA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CN=CN1C)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CN=CN1C)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (S)-2-(Boc-amino)-3-(1-methyl-5-imidazolyl)propanoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-[(4-amino-3-methoxyphenyl)methyl]carbamate](/img/structure/B2796545.png)

![2-{[7-(3-Methoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetamide](/img/structure/B2796550.png)

![Methyl 2-({[(4-hydroxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B2796554.png)

![3,4-difluoro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide](/img/structure/B2796558.png)

![2-((3-isopropyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2796563.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(phenylsulfonamido)benzamide](/img/structure/B2796568.png)